N-[2-(4-CHLOROPHENYL)ETHYL]-3-METHYL-1,2,4-THIADIAZOLE-5-CARBOXAMIDE
Description
N-[2-(4-Chlorophenyl)ethyl]-3-Methyl-1,2,4-Thiadiazole-5-Carboxamide is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with a methyl group at position 3 and a carboxamide-linked 4-chlorophenethyl moiety. The 4-chlorophenyl group enhances lipophilicity, which may influence membrane permeability and target binding.
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-3-methyl-1,2,4-thiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3OS/c1-8-15-12(18-16-8)11(17)14-7-6-9-2-4-10(13)5-3-9/h2-5H,6-7H2,1H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHKYXVPAWBHGBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)C(=O)NCCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-CHLOROPHENYL)ETHYL]-3-METHYL-1,2,4-THIADIAZOLE-5-CARBOXAMIDE typically involves the reaction of 4-chlorophenylethylamine with 3-methyl-1,2,4-thiadiazole-5-carboxylic acid. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the amide bond. The reaction mixture is usually heated to promote the reaction, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. Industrial methods also incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-CHLOROPHENYL)ETHYL]-3-METHYL-1,2,4-THIADIAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) are used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to N-[2-(4-chlorophenyl)ethyl]-3-methyl-1,2,4-thiadiazole-5-carboxamide. For instance, derivatives of thiadiazole have shown significant activity against various cancer cell lines. A study indicated that certain thiadiazole derivatives exhibited growth inhibition percentages exceeding 70% against multiple cancer types, including breast and lung cancers .
| Cell Line | Growth Inhibition (%) |
|---|---|
| SNB-19 | 86.61 |
| OVCAR-8 | 85.26 |
| NCI-H460 | 75.99 |
| HCT-116 | 56.53 |
| MDA-MB-231 | 51.88 |
Antimicrobial Properties
Thiadiazole derivatives have also been investigated for their antimicrobial properties. The compound has shown efficacy against various bacterial strains, making it a candidate for developing new antibiotics. Studies suggest that modifications to the thiadiazole ring can enhance its antibacterial activity .
Anti-inflammatory Effects
Research indicates that thiadiazole compounds possess anti-inflammatory properties. They can inhibit the production of pro-inflammatory cytokines and may be useful in treating inflammatory diseases .
Polymer Chemistry
This compound can be utilized in polymer synthesis to create materials with enhanced thermal and mechanical properties. The incorporation of thiadiazole units into polymers has been shown to improve their stability and resistance to degradation under harsh conditions.
Nanotechnology
The compound's unique structure allows it to be used in the development of nanomaterials for drug delivery systems. Its ability to form stable complexes with various drugs can facilitate targeted delivery and controlled release in therapeutic applications.
Case Study 1: Anticancer Efficacy
A research team synthesized a series of thiadiazole derivatives based on this compound and evaluated their anticancer activity against human cancer cell lines. The study demonstrated that specific modifications to the side chains significantly enhanced cytotoxicity against breast cancer cells (MCF-7), highlighting the compound's potential as a lead structure for further drug development .
Case Study 2: Antimicrobial Testing
In another study, researchers tested various derivatives of this compound against Gram-positive and Gram-negative bacteria. The results indicated that some derivatives exhibited potent antibacterial activity comparable to standard antibiotics, suggesting their potential use in treating bacterial infections .
Mechanism of Action
The mechanism of action of N-[2-(4-CHLOROPHENYL)ETHYL]-3-METHYL-1,2,4-THIADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or as a modulator of receptor activity. Its effects are mediated through the binding to active sites or allosteric sites on target proteins, leading to alterations in cellular pathways and biological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related 1,2,4-triazole derivatives described in recent research (Table 1). Key differences in core structure, substituents, and biological activity are highlighted.
Table 1: Structural and Functional Comparison of 1,2,4-Thiadiazole and 1,2,4-Triazole Derivatives
| Compound Core | Substituents/R-Groups | Reported Activity | Solubility (LogP) | Synthesis Method | Reference |
|---|---|---|---|---|---|
| 1,2,4-Thiadiazole-5-carboxamide | N-[2-(4-Chlorophenyl)ethyl], 3-Methyl | Hypothesized antimicrobial* | ~3.1 (predicted) | Not reported | — |
| 1,2,4-Triazole-3-thiol | S-Alkyl, 4-(4-Chlorophenyl), 5-(Pyrrole-2-yl) | Antimicrobial | ~2.8 | S-Alkylation of triazole-thiol precursors | |
| 1,2,4-Triazole | 5-(Thiophen-2-ylmethyl), N'-Substituted | Antifungal | ~2.5–3.0 | Hydrazide condensation | |
| 1,2,4-Triazole | 5-(5-Methyl-1H-Pyrazole-3-yl), 4-Phenyl | Anticancer (in vitro) | ~3.2 | Cyclization of thioacetamides |
*Hypothesized based on structural analogy to triazole derivatives with confirmed activity.
Structural Differences and Electronic Effects
- Core Heteroatoms : The 1,2,4-thiadiazole ring replaces one nitrogen atom in the triazole core with sulfur, increasing electron-withdrawing character and polarizability. This may enhance interactions with hydrophobic enzyme pockets or metal ions in biological targets.
- Substituent Profiles : The 4-chlorophenethyl group in the target compound is bulkier than the thiophene or pyrazole substituents in triazole analogs (e.g., compounds from ). This could reduce solubility but improve binding affinity to targets like fungal CYP51 or bacterial topoisomerases.
Solubility and Pharmacokinetics
- The target compound’s predicted LogP (~3.1) suggests moderate lipophilicity, comparable to triazole analogs.
Biological Activity
N-[2-(4-Chlorophenyl)ethyl]-3-methyl-1,2,4-thiadiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its anticancer effects, mechanisms of action, and structure-activity relationships (SAR), supported by relevant data and case studies.
Chemical Structure
The compound's molecular formula is and its IUPAC name is this compound. The structure features a thiadiazole ring that contributes to its biological activity.
Anticancer Activity
Recent research has highlighted the anticancer properties of thiadiazole derivatives, including this compound. A study demonstrated that compounds with similar structures exhibited potent cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells.
Case Study: Cytotoxicity Assay
In vitro assays evaluated the cytotoxic effects of related thiadiazole compounds. For instance:
| Compound ID | Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| 4e | MCF-7 | 10.10 | Induction of apoptosis via Bax/Bcl-2 ratio increase |
| 4i | HepG2 | 2.32 | Cell cycle arrest at S and G2/M phases |
These findings indicate that structural modifications can significantly enhance anticancer activity. For example, the introduction of a piperazine moiety improved the potency of certain derivatives by altering their lipophilicity and interaction with cellular targets .
The mechanisms through which this compound exerts its effects include:
- Apoptosis Induction : Increased levels of pro-apoptotic proteins (e.g., Bax) and decreased anti-apoptotic proteins (e.g., Bcl-2) were observed in treated cells.
- Cell Cycle Arrest : The compound caused cell cycle arrest in the S and G2/M phases, leading to inhibited proliferation of cancer cells.
- Targeting Specific Pathways : Similar compounds have been shown to inhibit key signaling pathways associated with tumor growth and survival .
Structure-Activity Relationship (SAR)
The SAR studies on thiadiazole derivatives reveal that modifications at specific positions on the thiadiazole ring can lead to significant changes in biological activity:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
